
N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-diméthylisoxazol-5-yl)-4-nitrobenzènesulfonamide est un composé appartenant à la classe des dérivés d'isoxazole. Les isoxazoles sont des composés hétérocycliques à cinq chaînons contenant un atome d'oxygène et un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(3,4-diméthylisoxazol-5-yl)-4-nitrobenzènesulfonamide implique généralement la réaction du 3,4-diméthylisoxazole avec le chlorure de 4-nitrobenzènesulfonyle en présence d'une base telle que la triéthylamine. La réaction est effectuée sous reflux dans un solvant organique tel que le dichlorométhane ou le chloroforme. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la distillation ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N-(3,4-diméthylisoxazol-5-yl)-4-nitrobenzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de sulfone.
Réduction : La réduction du groupe nitro peut produire l'amine correspondante.
Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur de palladium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent réagir avec le groupe sulfonamide en conditions basiques.
Principaux produits
Oxydation : Dérivés de sulfone.
Réduction : Dérivés d'amine.
Substitution : Différents sulfonamides substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
N-(3,4-diméthylisoxazol-5-yl)-4-nitrobenzènesulfonamide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est utilisé comme élément de base pour la synthèse d'agents pharmaceutiques potentiels ayant des propriétés antibactériennes, antifongiques et anticancéreuses.
Biologie : Le composé peut être utilisé dans l'étude de l'inhibition enzymatique et des interactions protéines-ligands.
Science des matériaux : Les dérivés d'isoxazole, y compris ce composé, sont explorés pour leur utilisation potentielle dans l'électronique organique et comme stabilisateurs UV.
Mécanisme d'action
Le mécanisme d'action de N-(3,4-diméthylisoxazol-5-yl)-4-nitrobenzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, il peut inhiber les enzymes bactériennes en se liant à leurs sites actifs, empêchant ainsi les bactéries de synthétiser des protéines essentielles. Le groupe nitro peut également subir une bioréduction pour former des intermédiaires réactifs qui peuvent endommager l'ADN bactérien .
Applications De Recherche Scientifique
N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer properties.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Isoxazole derivatives, including this compound, are explored for their potential use in organic electronics and as UV stabilizers.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylisoxazol-5-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group can also undergo bioreduction to form reactive intermediates that can damage bacterial DNA .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfisoxazole : Un antibiotique sulfonamide avec une structure d'isoxazole similaire.
N-(3,4-diméthylisoxazol-5-yl)pipérazine-4-[4-(4-fluorophényl)thiazol-2-yl]-1-[11C]carboxamide : Un composé utilisé en imagerie TEP pour étudier l'hydrolase des amides d'acides gras dans le cerveau.
Unicité
N-(3,4-diméthylisoxazol-5-yl)-4-nitrobenzènesulfonamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois des groupes nitro et sulfonamide permet diverses transformations chimiques et des applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
184644-22-2 |
|---|---|
Formule moléculaire |
C11H11N3O5S |
Poids moléculaire |
297.29 g/mol |
Nom IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O5S/c1-7-8(2)12-19-11(7)13-20(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,13H,1-2H3 |
Clé InChI |
UFDPLUYEUOHMIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


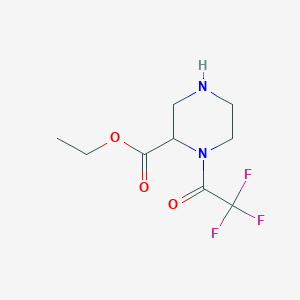
![2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11778043.png)
![Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11778057.png)
![4-Bromo-6-ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11778061.png)

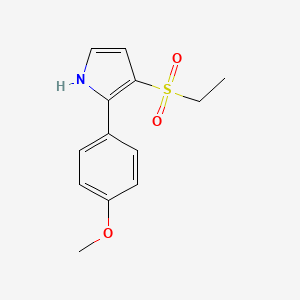
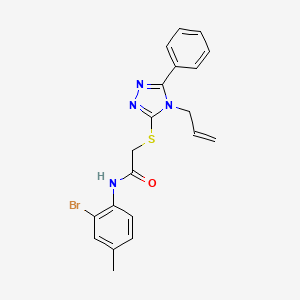

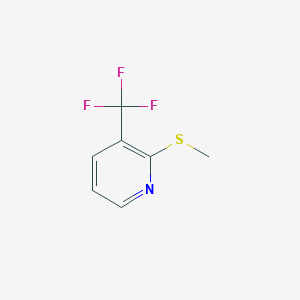
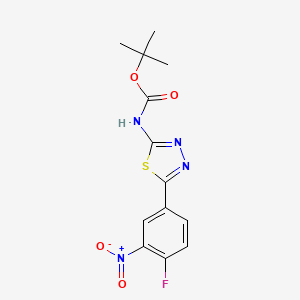
![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)



